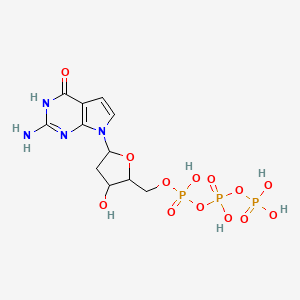
3-Indoxyl Sulfate-d4 Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Indoxyl Sulfate-d4 Potassium Salt is a deuterium-labeled compound, where the hydrogen atoms in the indoxyl sulfate molecule are replaced with deuterium. This compound is widely used in scientific research, particularly in studies involving metabolic pathways and biochemical reactions. It appears as a white crystalline powder and is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Indoxyl Sulfate-d4 Potassium Salt involves the synthesis of indoxyl sulfate followed by the introduction of deuterium. One common method is to dissolve 3-hydroxyindole in sulfuric acid and add potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterium oxide (heavy water) is essential in the production to achieve the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: 3-Indoxyl Sulfate-d4 Potassium Salt undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include potassium hydroxide and sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used to convert this compound into its oxidized forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indoxyl sulfate derivatives, while reduction can produce indoxyl alcohols .
Scientific Research Applications
3-Indoxyl Sulfate-d4 Potassium Salt is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in the synthesis of heterocyclic compounds and as a standard in mass spectrometry.
Biology: The compound is used to study metabolic pathways and enzyme activities, particularly those involving sulfotransferases.
Medicine: It is employed in research on uremic toxins and their effects on renal function and cardiovascular health.
Industry: The compound is used in the development of diagnostic assays and as a reference material in quality control
Mechanism of Action
The mechanism of action of 3-Indoxyl Sulfate-d4 Potassium Salt involves its role as a nucleophile in various biochemical reactions. It actively engages in the synthesis of heterocyclic compounds and interacts with enzymes such as sulfotransferases. The compound’s deuterium labeling allows for precise tracking in metabolic studies, providing insights into its molecular targets and pathways .
Comparison with Similar Compounds
Indoxyl Sulfate Potassium Salt: The non-deuterated version of the compound, used in similar research applications.
Indoxyl-4,5,6,7-d4 Sulfate: Another deuterium-labeled variant with different deuterium positions.
Indoxyl Sulfate Sodium Salt: A sodium salt form used in biochemical studies
Uniqueness: 3-Indoxyl Sulfate-d4 Potassium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in metabolic and biochemical studies. This makes it particularly valuable in research involving isotopic labeling and mass spectrometry .
Properties
Molecular Formula |
C8H6KNO4S |
|---|---|
Molecular Weight |
255.33 g/mol |
IUPAC Name |
potassium;(4,5,6,7-tetradeuterio-1H-indol-3-yl) sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D; |
InChI Key |
MDAWATNFDJIBBD-FOMJDCLLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)OS(=O)(=O)[O-])[2H])[2H].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)










![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)

